molecular formula C6H10 B1595702 4-Methyl-1,3-pentadiene CAS No. 926-56-7

4-Methyl-1,3-pentadiene

Cat. No.: B1595702
CAS No.: 926-56-7
M. Wt: 82.14 g/mol
InChI Key: CJSBUWDGPXGFGA-UHFFFAOYSA-N
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Description

4-Methyl-1,3-pentadiene is an organic compound with the molecular formula C6H10. It is a type of diene, which means it contains two double bonds. This compound is also known as 4-methylpenta-1,3-diene. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-pentadiene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol using elemental iodine as a catalyst. This reaction is typically carried out under reactive distillation conditions, yielding a mixture of dienes with an overall yield of approximately 84% .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of elimination reactions on allylic halides or dihalides. These methods are preferred due to their efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-pentadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogens, such as chlorine or bromine, are commonly used in substitution reactions.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons like 4-methylpentane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Methyl-1,3-pentadiene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-pentadiene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. The double bonds in the compound allow it to participate in a range of addition and substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    1,3-Pentadiene:

    1,4-Pentadiene: An isolated diene with double bonds separated by more than one single bond.

    2-Methyl-1,3-butadiene:

Uniqueness: 4-Methyl-1,3-pentadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-methylpenta-1,3-diene
Source PubChem
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InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3
Source PubChem
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InChI Key

CJSBUWDGPXGFGA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=C)C
Source PubChem
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Molecular Formula

C6H10
Record name METHYLPENTADIENE
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Related CAS

26061-55-2
Record name 1,3-Pentadiene, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID5061291
Record name 1,3-Pentadiene, 4-methyl-
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Molecular Weight

82.14 g/mol
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Physical Description

Methylpentadiene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air.
Record name METHYLPENTADIENE
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Flash Point

-30 °F (NFPA, 2010)
Record name METHYLPENTADIENE
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CAS No.

926-56-7
Record name METHYLPENTADIENE
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Record name 4-Methyl-1,3-pentadiene
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Record name 1,3-Pentadiene, 4-methyl-
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Record name 4-METHYL-1,3-PENTADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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